molecular formula C17H24N2O4 B2644932 3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate CAS No. 1351641-45-6

3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate

Cat. No.: B2644932
CAS No.: 1351641-45-6
M. Wt: 320.389
InChI Key: ZONBYUATJVPRBS-UHFFFAOYSA-N
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Description

3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes an ethoxyacetamido group attached to a cyclohexyl ring, further bonded to a phenylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate is scaled up using optimized reaction conditions that maximize efficiency and minimize waste. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles and electrophiles: Various halides, amines, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. This compound is believed to modulate certain enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoacetamido)cyclohexyl phenylcarbamate
  • 3-(2-Methoxyacetamido)cyclohexyl phenylcarbamate
  • 3-(2-Propoxyacetamido)cyclohexyl phenylcarbamate

Uniqueness

3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate stands out due to its unique ethoxyacetamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

[3-[(2-ethoxyacetyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-22-12-16(20)18-14-9-6-10-15(11-14)23-17(21)19-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONBYUATJVPRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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